3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. This specific compound is characterized by the presence of a 4-chlorobenzenesulfonyl group, an ethoxy group, and a 4-methylphenylmethyl group attached to a dihydroquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the Dihydroquinolinone Core: The dihydroquinolinone core can be synthesized through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the 4-chlorobenzenesulfonyl Group: The 4-chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base such as pyridine or triethylamine.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction using ethyl iodide and a strong base such as sodium hydride.
Attachment of the 4-methylphenylmethyl Group: The 4-methylphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, sulfonyl chlorides, and alkyl halides.
Major Products
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs with potential antimalarial, antibacterial, and anticancer activities.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: The compound can be used as a chemical probe to investigate the role of specific proteins and enzymes in various biological processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in key biological processes, leading to the disruption of cellular functions.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, leading to the disruption of DNA replication and transcription.
Comparison with Similar Compounds
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Sulfonyl Derivatives: Compounds such as sulfonamides, which are used as antibacterial agents.
Ethoxy Derivatives: Compounds such as ethoxyquin, which is used as an antioxidant.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4S/c1-3-31-20-10-13-23-22(14-20)25(28)24(32(29,30)21-11-8-19(26)9-12-21)16-27(23)15-18-6-4-17(2)5-7-18/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVGAMVKUCCTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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